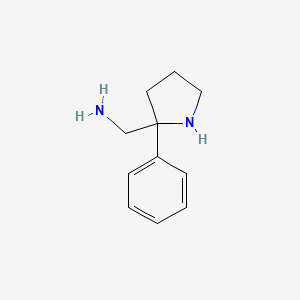

(2-Phenylpyrrolidin-2-yl)methanamine

Description

Contextualization of Pyrrolidine-Based Scaffolds in Modern Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and organic synthesis. nih.govresearchgate.netfrontiersin.org Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and its role as a core scaffold in numerous FDA-approved drugs. nih.govnih.govwikipedia.org In 2022 alone, several new drugs containing the pyrrolidine ring, such as daridorexant, pacritinib, and futibatinib, received FDA approval. nih.gov

The utility of the pyrrolidine scaffold is largely attributed to its distinct three-dimensional (3D) structure. nih.govresearchgate.netnih.gov Unlike flat aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar framework. nih.gov This feature, often described in terms of "pseudorotation," allows for the creation of molecules with greater structural diversity and complexity, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.netresearchgate.net

Furthermore, pyrrolidine and its derivatives are widely employed as chiral controllers, ligands for transition metals, and highly effective organocatalysts in asymmetric synthesis. nih.govmdpi.comnih.gov The ability to introduce substituents at various positions on the ring allows for fine-tuning of steric and electronic properties, influencing the basicity and nucleophilicity of the ring nitrogen and ultimately controlling the stereochemical outcome of reactions. nih.govmdpi.comacs.org

| Attribute | Significance | Reference |

|---|---|---|

| Structural Ubiquity | Core component of numerous natural products, alkaloids, and FDA-approved drugs. | nih.govfrontiersin.orgnih.gov |

| Three-Dimensionality | The non-planar, sp³-hybridized ring allows for exploration of 3D pharmacophore space, enhancing molecular complexity and interaction with biological targets. | nih.govresearchgate.netnih.gov |

| Stereochemical Contribution | The presence of chiral centers on the ring is crucial for defining the stereochemistry of molecules, which is vital for enantioselective binding to proteins. | researchgate.netnih.gov |

| Catalytic Activity | Serves as a privileged scaffold for organocatalysts (e.g., proline and its derivatives) used in a wide range of asymmetric transformations. | mdpi.comnih.govbohrium.com |

| Tunable Properties | Substituents on the ring can modulate basicity, nucleophilicity, and conformational preferences, allowing for precise control in synthesis and drug design. | nih.govacs.org |

Significance of Chiral Amines as Versatile Building Blocks and Synthetic Intermediates

Chiral amines are indispensable components in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. nih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. nih.govcuni.cz Their value lies in their ability to serve multiple roles in asymmetric synthesis: as resolving agents for racemic mixtures, as chiral auxiliaries to guide stereoselective transformations, and as fundamental building blocks that introduce a stereogenic center into a target molecule. nih.govsigmaaldrich.commerckmillipore.com

The synthesis of enantiomerically pure amines is a major focus of modern organic chemistry. nih.gov While classical resolution methods are still used, catalytic asymmetric synthesis has become the preferred approach. nih.gov This includes transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as organocatalytic and biocatalytic strategies that offer environmentally friendly and highly selective routes to these valuable compounds. nih.gov The Mannich reaction, for instance, is a powerful tool for preparing chiral amino acids and amino alcohols using chiral amine catalysts. researchgate.net The demand for enantiopure amines is driven by the fact that biological systems, such as enzymes and receptors, are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect while the other may be inactive or even harmful. researchgate.net

Current Research Trajectories and Academic Relevance of (2-Phenylpyrrolidin-2-yl)methanamine Derivatives

While this compound itself is primarily a building block, its derivatives are the focus of significant academic and industrial research. The core structure combines a rigid, chiral pyrrolidine ring, an aromatic phenyl group capable of pi-stacking interactions, and a primary amine "handle" that allows for straightforward chemical modification. This combination makes it an attractive scaffold for generating libraries of diverse compounds for drug discovery.

Current research on related structures demonstrates the potential of this chemical class across various therapeutic areas, particularly in neuroscience. For example, studies have explored pyrrolidin-2-one derivatives containing phenylpiperazine moieties for their antidepressant-like activity, with some compounds showing strong affinity for serotonin (B10506) receptors. nih.gov Other research has focused on pyrrolidine-2,5-dione derivatives with a phenyl group, which have shown promise as potent anticonvulsant and antinociceptive agents. nih.gov

Furthermore, the structural motif is relevant in the search for treatments for neurodegenerative diseases. Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as imaging agents for detecting β-amyloid plaques in Alzheimer's disease. nih.gov The strategic design of these molecules often involves the core pyrrolidine scaffold to achieve the necessary orientation and binding affinity for biological targets. These examples underscore the academic relevance of the this compound framework as a foundational structure for developing novel, biologically active compounds.

| Derivative Class | Therapeutic Area / Application | Key Findings | Reference |

|---|---|---|---|

| Phenylpiperazine Pyrrolidin-2-ones | Central Nervous System (Antidepressant) | Demonstrated strong antidepressant-like activity in preclinical models; showed affinity for 5-HT1A serotonin receptors. | nih.gov |

| Phenyl-substituted Pyrrolidine-2,5-diones | Central Nervous System (Anticonvulsant) | Exhibited anticonvulsant and antinociceptive properties in animal models. | nih.gov |

| Benzofuran-2-yl(phenyl)methanones | Neurodegenerative Disease (Imaging) | Derivatives showed high affinity for Aβ aggregates and potential as probes for detecting β-amyloid plaques. | nih.gov |

| (S)-Pyrrolidines | Oncology (Antimetastatic) | Developed as CXCR4 chemokine receptor antagonists, showing excellent binding affinity and potential antimetastatic activity. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(2-phenylpyrrolidin-2-yl)methanamine |

InChI |

InChI=1S/C11H16N2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9,12H2 |

InChI Key |

IPUNFMORXOVGOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylpyrrolidin 2 Yl Methanamine and Its Stereoisomers

Stereoselective Synthesis Approaches to (2-Phenylpyrrolidin-2-yl)methanamine

Stereoselective strategies are paramount for producing optically active pyrrolidine (B122466) derivatives. These approaches can be broadly categorized into asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, and chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials. The choice of strategy often depends on the desired stereoisomer and the availability of starting materials and catalysts.

Asymmetric catalysis offers a powerful and efficient means to construct the chiral pyrrolidine core. These methods involve the creation of the key stereocenters of the ring structure with high levels of enantioselectivity. Transition metal catalysis, organocatalysis, and biocatalysis represent the main pillars of this approach, each providing unique advantages in terms of reactivity, selectivity, and substrate scope.

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral heterocyclic compounds, including pyrrolidines. nih.gov This technique typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydropyrrolidine or a related enamine, using a chiral catalyst composed of a transition metal (e.g., Rhodium, Ruthenium, Iridium, or Palladium) and a chiral ligand. nih.govnih.gov The ligand creates a chiral environment around the metal center, directing the hydrogen delivery to one face of the double bond, thus inducing asymmetry in the product.

For the synthesis of 2-substituted pyrrolidines, complexes of rhodium with chiral bisphosphine ligands have proven particularly effective. nih.gov The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the substrate, the choice of metal, the ligand's architecture, and the reaction conditions. While direct asymmetric hydrogenation to form a 2-phenyl-2-aminomethyl substituted pyrrolidine is complex, this method is fundamental for creating the chiral 2-phenylpyrrolidine (B85683) core, which can be subsequently functionalized. The replacement of noble metals with more abundant and less expensive first-row transition metals (e.g., iron, cobalt, nickel) is an area of growing interest, though challenges related to different reaction mechanisms and catalyst stability remain. rsc.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Heterocycle Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| SKP–Rh complex | 2-substituted dehydromorpholines | 2-substituted morpholines | Up to 99% | nih.gov |

| Chiral Phosphorus Ligands with Ir, Rh, Ru, Pd | Heteroaromatic Compounds | Optically Active Heterocycles | High | nih.gov |

| First-Row Transition Metals (Fe, Co, Ni) | Prochiral Unsaturated Substrates | Chiral Alcohols, Amines | Variable | rsc.orgresearchgate.net |

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of often toxic and expensive heavy metals. bohrium.com Proline and its derivatives are among the most successful organocatalysts, activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. mdpi.com

For pyrrolidine synthesis, organocatalytic [3+2] cycloaddition reactions are particularly relevant. These reactions involve the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. A chiral amine catalyst can be used to generate the azomethine ylide from an imine derived from an α-amino acid ester. The catalyst controls the facial selectivity of the cycloaddition, leading to highly enantioenriched pyrrolidines. rsc.org Another common strategy is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether). This reaction proceeds via an enamine intermediate and can be used to set a key stereocenter in a precursor that is later cyclized to form the pyrrolidine ring. rsc.org Cinchona alkaloid-derived catalysts, such as amino-squaramides, have also been successfully employed in cascade reactions to synthesize highly substituted pyrrolidines. rsc.org

Table 2: Organocatalytic Approaches to Chiral Pyrrolidines

| Catalyst Type | Reaction Type | Key Intermediate | Stereoselectivity | Reference |

| Proline & Derivatives | Aldol, Michael Addition | Enamine / Iminium ion | Good to excellent | mdpi.comnih.gov |

| Diarylprolinol Silyl Ethers | Conjugate Addition | Enamine | High | mdpi.com |

| Cinchonidine-derived Amino-squaramide | Cascade Michael/Cyclization | Enamine/Iminium ion | High ee and dr | rsc.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Aminoenol | High ee | whiterose.ac.uk |

Biocatalysis offers a green and highly selective approach to chemical synthesis. A cutting-edge strategy for forming the pyrrolidine ring is through enzyme-catalyzed intramolecular C(sp3)–H amination. nih.govresearchgate.net This "new-to-nature" reaction utilizes engineered enzymes, typically variants of cytochrome P450, to catalyze the insertion of a nitrene into an unactivated C-H bond. caltech.edu

The process starts with a linear alkyl azide (B81097) precursor. The engineered "pyrrolidine synthase" enzyme converts the terminal azide into a highly reactive nitrene intermediate, which then inserts into a specific C(sp3)–H bond within the same molecule to form the pyrrolidine ring. nih.gov Through directed evolution, enzyme variants have been developed that can achieve this transformation with high catalytic efficiency and excellent enantioselectivity (up to 99:1 er). nih.govcaltech.edu This method is powerful for creating chiral pyrrolidines from simple, achiral starting materials under mild, aqueous conditions. nih.gov Furthermore, these biocatalytic aminations can be integrated into cascade reactions, coupling with other enzymatic transformations to rapidly build molecular complexity. rsc.org

Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines via C-H Amination

| Enzyme | Precursor | Reaction | Yield | Enantiomeric Ratio (er) | Reference |

| P411-PYS-5149 | Alkyl azide | Intramolecular alkyl nitrene C(sp3)–H insertion | Up to 74% | Up to 99:1 | nih.govcaltech.edu |

| Engineered SD-VHbCH | In situ generated N-aryl pyrrolidine | Intermolecular carbene transfer to C(sp3)-H | Good | Up to 99% ee | rsc.org |

Once a chiral pyrrolidine core is established, or during its formation, the phenyl and aminomethyl groups must be introduced at the C2 position with the correct relative stereochemistry. Diastereoselective methods are employed to control the formation of the second stereocenter relative to the first.

One approach is the diastereoselective functionalization of a pre-formed chiral pyrrolidine. For example, an N-protected chiral pyrrolidine can be subjected to asymmetric lithiation followed by quenching with an electrophile. The stereochemical outcome is directed by the existing chirality in the ring and the use of a chiral ligand like sparteine. whiterose.ac.uk Alternatively, tandem reactions such as the aza-Cope–Mannich cyclization can be employed, where the stereochemistry of the substituents is set during the ring-forming step. emich.edu

For precursors like 2-substituted cyclic imines, the diastereoselective addition of a nucleophile (e.g., a phenyl lithium or Grignard reagent) can establish the desired stereochemistry at the C2 position. The existing stereocenter at another position on the ring directs the incoming nucleophile to a specific face of the imine. Subsequent manipulation of other functional groups can then yield the aminomethyl moiety.

Chiral pool synthesis leverages the vast supply of enantiopure natural products, such as amino acids, as starting materials. L-proline and trans-4-hydroxy-L-proline are common starting points for the synthesis of complex pyrrolidine derivatives, as they provide a pre-defined stereocenter. mdpi.com The synthesis involves a series of chemical transformations to build the target molecule while retaining the original chirality. For example, the carboxylic acid group of proline can be converted into the aminomethyl group, and the phenyl group can be introduced at the C2 position through various C-C bond-forming reactions.

When a stereoselective synthesis is not feasible, classical resolution is an alternative. This involves synthesizing a racemic mixture of this compound or a suitable precursor. The enantiomers are then separated by reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers. An alternative modern resolution method is chiral chromatography, where the enantiomers are separated on a chiral stationary phase.

Asymmetric Catalytic Routes for the Pyrrolidine Core Formation.

Total Synthesis Strategies for this compound

The total synthesis of polysubstituted pyrrolidines can be approached through various strategic disconnections, broadly categorized into linear and convergent pathways. While specific literature detailing the synthesis of this compound is limited, plausible routes can be extrapolated from established methods for synthesizing closely related 2-aryl- and 2-aminomethyl-pyrrolidine derivatives. nih.govorganic-chemistry.orgresearchgate.net

Linear Synthetic Pathways

Linear synthesis involves the sequential modification of a single starting material in a step-by-step fashion. A hypothetical linear approach to this compound could originate from a precursor such as 5-amino-4-phenylpentanoic acid or a derivative thereof.

A plausible linear sequence might involve:

Formation of a γ-lactam: Cyclization of a suitable γ-amino acid precursor, like 4-amino-4-phenyl-5-nitropentanoic acid, would form a 5-phenyl-5-(nitromethyl)pyrrolidin-2-one.

Reduction of the lactam and nitro group: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), could simultaneously reduce the lactam to the corresponding pyrrolidine and the nitro group to a primary amine.

This approach, while direct, may present challenges in controlling stereochemistry and achieving selectivity, especially if multiple functional groups require reduction. An alternative linear strategy could start from a proline derivative, introducing the phenyl and aminomethyl groups sequentially, though creating the quaternary C2 center would be a significant synthetic hurdle. mdpi.comnih.gov

Convergent Synthetic Pathways

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. This strategy is often more efficient for complex molecules. For this compound, a convergent approach could involve a [3+2] cycloaddition reaction. acs.orgacs.org

This reaction would unite a three-atom component and a two-atom component to form the five-membered pyrrolidine ring directly. A key strategy involves the reaction of an azomethine ylide with a suitable dipolarophile. acs.orgacs.org For instance, an azomethine ylide generated from the condensation of an amino acid with an aldehyde could react with a vinyl arene like 2-phenyl-1-nitroethene. This would construct the pyrrolidine ring with the phenyl group and a nitro group precursor already in place at the C2 position. Subsequent reduction of the nitro group would yield the desired aminomethyl functionality.

The table below outlines a representative multi-component reaction for the synthesis of a substituted pyrrolidine, illustrating the conditions for a key bond-forming step. nih.gov

| Step | Reactants | Reagents & Conditions | Product | Yield | Diastereomeric Ratio |

| Cyclization | Optically active phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄, CH₂Cl₂ | Substituted Pyrrolidine | 72% | Single diastereomer |

| This table illustrates a multicomponent reaction to form a substituted pyrrolidine, showcasing a strategy that could be adapted for the target compound. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. ontosight.ai These principles focus on reducing waste, minimizing energy consumption, and avoiding hazardous substances. The application of these principles is crucial for the environmentally responsible synthesis of N-heterocycles like pyrrolidines. nih.govnih.gov

Solvent-Free and Aqueous Medium Syntheses

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-free (neat) reactions offer significant advantages, including reduced waste, lower costs, and often faster reaction times. rsc.orgbohrium.comresearchgate.net Various heterocyclic compounds have been synthesized efficiently under solvent-free conditions, sometimes activated by conventional heating, microwave irradiation, or mechanochemistry (grinding). bohrium.com For a molecule like this compound, key steps such as imine formation or cyclization could potentially be performed under neat conditions, especially in multicomponent reaction strategies. researchgate.net

Aqueous medium synthesis utilizes water as a benign and inexpensive solvent. While organic substrates may have low solubility in water, this can sometimes be overcome by using surfactants or co-solvents like ethanol. rsc.org The synthesis of pyrrolidine-fused spirooxindoles has been successfully demonstrated in an ethanol-water mixture at room temperature without a catalyst, highlighting the potential for aqueous systems in synthesizing complex pyrrolidine structures. rsc.org

Catalytic and Atom-Economical Transformations

Catalytic transformations are inherently green as they reduce the amount of waste generated by using small, substoichiometric amounts of a catalyst to perform a reaction many times. Transition metal catalysis, organocatalysis, and biocatalysis are powerful tools for the enantioselective synthesis of chiral amines and heterocycles. nih.govacs.org For instance, the asymmetric hydrogenation of imines or enamines is a highly efficient method for producing chiral amines with excellent atom economy. nih.govacs.org A biocatalytic approach using transaminases has been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering a green alternative to heavy metal catalysts. nih.gov

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. nih.gov Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are highly desirable from a green chemistry perspective. nih.govtandfonline.com A [3+2] cycloaddition to form the pyrrolidine ring is an excellent example of an atom-economical transformation, as all atoms from the azomethine ylide and the dipolarophile are incorporated into the product. acs.orgacs.org

The table below compares reaction conditions for a generic heterocyclic synthesis, highlighting greener alternatives.

| Parameter | Traditional Method | Green Alternative | Benefit |

| Solvent | Dichloromethane (DCM), Toluene | Water, Ethanol, or Solvent-Free | Reduced toxicity and waste rsc.orgrsc.org |

| Catalyst | Stoichiometric Reagents | Transition Metal, Enzyme, or Organocatalyst | Higher efficiency, lower waste nih.govnih.gov |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reaction | Improved step and atom economy nih.govnih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy use nih.govtandfonline.com |

High-Throughput and Automated Synthesis of this compound Derivatives

In fields such as drug discovery, it is often necessary to synthesize a large number of related compounds (a library) to screen for biological activity. High-throughput and automated synthesis techniques have revolutionized this process by enabling the rapid and efficient production of compound libraries. acs.orgnih.govnih.gov

Automated flow synthesis is a powerful technology where reagents are pumped through a series of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and time. acs.orgnih.govresearchgate.net This continuous process is highly amenable to automation and can be integrated with in-line purification and analysis systems. ebrary.net Such platforms can generate hundreds of unique molecules with minimal manual intervention. A library of this compound derivatives could be rapidly assembled in a flow system by systematically varying the starting materials. For example, a range of substituted phenylalanines and different aldehydes could be used to generate diverse azomethine ylides for subsequent cycloaddition reactions. acs.orgnih.gov

The key advantages of applying these technologies to the synthesis of this compound derivatives include:

Speed and Efficiency: Automated systems can perform reactions and purifications much faster than traditional batch methods, significantly shortening the time required to build a compound library. researchgate.netebrary.net

Miniaturization: Reactions can be performed on a very small scale, conserving valuable starting materials and reducing waste.

Reproducibility: Automated systems offer precise control over reaction parameters, leading to high reproducibility.

Rapid SAR Exploration: By quickly generating a diverse set of analogs, chemists can rapidly explore structure-activity relationships (SAR) to identify promising lead compounds for further development.

Advanced Spectroscopic and Mechanistic Elucidation of 2 Phenylpyrrolidin 2 Yl Methanamine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of (2-Phenylpyrrolidin-2-yl)methanamine. While specific experimental data for this compound is not widely published, a detailed analysis of its expected NMR spectra can be predicted based on its molecular structure, which consists of a phenyl group, a pyrrolidine (B122466) ring, and a methanamine substituent, all attached to a quaternary chiral center.

In standard achiral solvents like CDCl₃, the ¹H and ¹³C NMR spectra of the two enantiomers, (R)- and (S)-(2-Phenylpyrrolidin-2-yl)methanamine, are indistinguishable. The spectra would, however, provide key information for structural confirmation.

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.2-7.6 ppm, integrating to 5 protons.

Pyrrolidine Protons (CH₂): The three methylene (B1212753) groups on the pyrrolidine ring (at C3, C4, and C5) would appear as complex multiplets in the aliphatic region, likely between δ 1.8-3.5 ppm. The protons on C5, being adjacent to the nitrogen atom, would be the most downfield.

Methanamine Protons (CH₂): The methylene protons of the aminomethyl group would likely appear as a singlet or an AB quartet around δ 2.8-3.2 ppm.

Amine Protons (NH and NH₂): The protons on the primary and secondary amine groups would appear as broad singlets that can exchange with D₂O. Their chemical shifts are highly dependent on concentration and solvent, but typically appear between δ 1.5-4.0 ppm.

Expected ¹³C NMR Signals: The proton-decoupled ¹³C NMR spectrum would show 7 distinct signals for the carbon atoms.

Phenyl Carbons: Four signals in the aromatic region (δ 125-145 ppm), with two signals having approximately double the intensity due to symmetry. The ipso-carbon attached to the pyrrolidine ring would be the most downfield.

Quaternary Carbon (C2): A signal for the chiral center, C2, expected around δ 65-75 ppm.

Pyrrolidine Carbons (C3, C4, C5): Three signals in the aliphatic region, typically between δ 25-60 ppm.

Methanamine Carbon: A signal for the CH₂ carbon of the aminomethyl group, expected around δ 40-50 ppm.

To distinguish between the enantiomers, NMR analysis can be performed using a chiral solvating agent or by converting the diamine into diastereomeric salts with a chiral acid. This would induce chemical shift non-equivalence for the corresponding protons and carbons of the (R) and (S) isomers, allowing for their differentiation and the determination of enantiomeric purity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2 - 7.6 (m, 5H) | - |

| Phenyl-C | - | 125 - 145 |

| Pyrrolidine-CH₂ | 1.8 - 3.5 (m, 6H) | 25 - 60 |

| Methanamine-CH₂ | 2.8 - 3.2 (s, 2H) | 40 - 50 |

| Quaternary-C2 | - | 65 - 75 |

| NH, NH₂ | 1.5 - 4.0 (br s, 3H) | - |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral sample.

The phenyl group in the molecule acts as a chromophore. The electronic transitions of this aromatic ring (typically π → π* transitions) are expected to give rise to Cotton effects in the CD and ORD spectra. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center (C2).

For a definitive assignment of the absolute configuration, experimental CD spectra would be compared with spectra predicted by quantum mechanical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov This computational approach models the CD spectra for both the (R) and (S) enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. The analysis of structurally related chiral phenyl-substituted pyrrolidines has shown that the helicity of the chromophore relative to the rest of the molecule is a determining factor for the sign of the observed Cotton effects. nih.gov

X-ray Crystallography of this compound and its Salts

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For a small molecule like this compound, which is a liquid or low-melting solid at room temperature, obtaining suitable single crystals of the free base can be challenging.

A common and effective strategy is to form a salt with a suitable acid (e.g., hydrochloric acid, hydrobromic acid, or a chiral acid like tartaric acid). These salts often exhibit higher melting points and a greater propensity to form high-quality crystals. The resulting crystal structure would reveal precise information on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the puckering of the pyrrolidine ring and the rotational position (torsion angles) of the phenyl and aminomethyl groups.

Stereochemistry: Unambiguously establishing the relative and absolute stereochemistry of the chiral center.

Intermolecular Interactions: Identifying hydrogen bonding networks involving the primary and secondary amine groups and the counter-ion, which dictate the crystal packing. nih.gov

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the technique remains the gold standard for solid-state structural elucidation. nih.gov

High-Resolution Mass Spectrometric Fragmentation Pathways and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of this compound. The exact mass of the molecular ion provides a highly accurate molecular formula. For C₁₁H₁₆N₂, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 177.13863 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. As an amine, the molecule is expected to undergo alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom), which is a dominant fragmentation pathway for such compounds. libretexts.org

Predicted Fragmentation Pathways:

Loss of the aminomethyl radical (•CH₂NH₂): Alpha-cleavage at the quaternary carbon could lead to the loss of the aminomethyl group, although cleavage of the bond to the phenyl group or within the ring is more probable.

Ring-opening and subsequent fragmentation: Cleavage of the C2-C3 bond in the pyrrolidine ring, facilitated by the positive charge on a nitrogen atom, would be a major pathway. This can lead to the formation of a stable iminium ion.

Formation of a Tropylium (B1234903) Ion: Like many benzyl-containing compounds, fragmentation could lead to the formation of the tropylium cation (C₇H₇⁺) at m/z 91.

Loss of Ammonia (NH₃): Loss of the primary amine group could occur, though this is often less favorable than alpha-cleavage.

The fragmentation patterns of structurally similar compounds, such as synthetic cathinones containing a pyrrolidine ring, often show characteristic losses related to the pyrrolidine moiety. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M+K]⁺ | 215.09451 |

| [M]⁺ | 176.13080 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Expected Characteristic Vibrational Bands:

N-H Stretching: The primary (-NH₂) and secondary (>NH) amine groups will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one. These bands are often broad due to hydrogen bonding.

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the CH₂ groups of the pyrrolidine and aminomethyl moieties will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1590-1650 cm⁻¹ range.

C-N Stretching: These vibrations for both the aliphatic and aromatic amines will appear in the 1000-1350 cm⁻¹ region.

Aromatic C-H Bending: Strong bands corresponding to out-of-plane bending for the monosubstituted phenyl ring are expected in the 690-770 cm⁻¹ region.

Combining experimental IR and Raman data with computational calculations can allow for a detailed assignment of the vibrational modes and can be used to study different conformations of the molecule.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3100 |

| Aliphatic C-H Stretch | Pyrrolidine, Methanamine | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

| C-N Stretch | Aliphatic Amine | 1000 - 1350 |

Theoretical and Computational Investigations of 2 Phenylpyrrolidin 2 Yl Methanamine

Conformational Analysis and Energy Minima of (2-Phenylpyrrolidin-2-yl)methanamine

Conformational analysis is a critical first step in the computational study of a flexible molecule such as this compound. The molecule's pyrrolidine (B122466) ring can adopt various puckered conformations (envelope or twist forms), and there is rotational freedom around the single bonds connecting the phenyl and aminomethyl groups to the chiral center. These different spatial arrangements, or conformers, can have significantly different energies.

Interactive Table 1: Illustrative Relative Energies of this compound Conformers

This table presents hypothetical data to illustrate the typical energy differences found between stable conformers of a substituted pyrrolidine.

| Conformer ID | Dihedral Angle (N-C-C-Ph) | Pyrrolidine Puckering | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 | 178° (anti-periplanar) | Envelope (N-pucker) | 0.00 | 75.1 |

| Conf-2 | 65° (gauche) | Twist | 1.50 | 10.2 |

| Conf-3 | -68° (gauche) | Envelope (C-pucker) | 1.25 | 14.7 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can elucidate various electronic properties, including molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the pyrrolidine ring and the primary amine, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the phenyl ring's π-antibonding system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table shows plausible FMO energy values calculated using a DFT method like B3LYP/6-31G(d).

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Primarily located on the nitrogen lone pairs; indicates nucleophilic sites. |

| LUMO | 1.20 | Primarily located on the phenyl ring's π* system; indicates electrophilic sites. |

| HOMO-LUMO Gap | 7.05 | Suggests moderate kinetic stability. |

The distribution of electrons within a molecule is rarely uniform. DFT calculations can be used to determine the partial atomic charges on each atom, revealing the molecule's polarity. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. On an ESP map, electron-rich regions (negative potential), which are prone to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.

For this compound, the ESP map would show negative potential around the nitrogen atoms due to their lone pairs. Positive potential would be expected on the hydrogen atoms of the amine group (N-H) and potentially on the pyrrolidine ring hydrogens. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps.

An MD simulation of this compound in a solvent like water could reveal important information about its solvation shell, hydrogen bonding patterns, and conformational dynamics in a solution environment. These simulations can help bridge the gap between the static picture provided by quantum calculations and the dynamic behavior of molecules in real-world systems.

Prediction of Spectroscopic Properties (NMR, IR, CD)

Computational methods can accurately predict various spectroscopic properties, which is a powerful way to validate theoretical models against experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. researchgate.net These predictions are highly sensitive to the molecular conformation, and by comparing calculated shifts for different conformers with experimental data, the dominant solution-phase structure can often be identified.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations and confirm the molecule's structure. researchgate.net

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it will exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which provides information about the molecule's absolute configuration and its conformation in solution.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a reaction involving this compound, DFT can be used to model the entire reaction pathway. This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them.

By calculating the energies of these stationary points, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This type of analysis can explain the regioselectivity and stereoselectivity of a reaction and can be used to design more efficient catalysts or synthetic routes. For example, understanding the role of frontier orbitals is crucial in predicting the feasibility of pericyclic reactions. numberanalytics.comimperial.ac.uk

Applications of 2 Phenylpyrrolidin 2 Yl Methanamine As a Chiral Chemical Scaffold

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The bifunctional nature of (2-Phenylpyrrolidin-2-yl)methanamine, possessing two nitrogen atoms with different steric and electronic environments, allows it to act as an effective precursor for bidentate ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the enantioselectivity of catalytic reactions. The pyrrolidine (B122466) nitrogen and the exocyclic primary amine can be further functionalized to fine-tune the ligand's properties for specific applications in asymmetric catalysis. researchgate.net

Chiral Metal-Organic Frameworks (CMOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of chiral building blocks like this compound or its derivatives into the organic linkers is a primary strategy for synthesizing CMOFs. nih.gov These materials are of significant interest for applications in enantioselective separation, sensing, and asymmetric catalysis.

The synthesis of CMOFs can be achieved through direct methods, where a chiral ligand is used from the outset, or through post-synthetic modification of an existing achiral MOF. nih.gov Another approach is chiral induction, where an achiral MOF is synthesized in the presence of a chiral molecule, such as L-proline, which directs the formation of a chiral structure. nih.gov For instance, the synthesis of a chiral MOF-5 analogue was achieved using a mixture of H₂BDC, Zn(NO₃)₂·6H₂O, and L-proline in N-methyl-2-pyrrolidone and water. nih.gov Ligands derived from this compound can be designed with appropriate functional groups (e.g., carboxylates) to bridge metal centers, creating a robust, porous framework with inherent chirality, suitable for enantioselective applications. The rational design of these frameworks allows for the creation of pores and channels with specific sizes, shapes, and chemical environments, which is crucial for their function. rsc.orgnih.gov

Asymmetric hydrogenation is a fundamental process for the synthesis of chiral compounds, particularly alcohols and amines. nih.gov The efficacy of this reaction heavily relies on the chiral ligand coordinated to the metal catalyst, typically iridium, rhodium, or ruthenium. nih.govsemanticscholar.org Ligands derived from this compound are well-suited for this purpose. By modifying the primary and secondary amine groups, a variety of P,N or N,N-bidentate ligands can be synthesized.

For example, phosphine-aminophosphine ligands derived from chiral diamines have proven highly efficient in the Ir-catalyzed asymmetric hydrogenation of N-heterocyclic compounds like 2H-1,4-benzoxazines, achieving high enantioselectivities (up to 95% ee) and catalytic activity. dicp.ac.cn The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a given substrate. dicp.ac.cn The chiral backbone provided by the (2-phenylpyrrolidin-2-yl) moiety creates a well-defined pocket around the metal center, forcing the substrate to approach from a specific direction, thereby controlling the stereochemical outcome of the hydrogen addition. rsc.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |

| Ir-f-phamidol | 2-Pyridyl Ketones | Up to >99% | High efficiency (S/C up to 10,000) and broad substrate scope. rsc.org |

| Ir-Phosphine-aminophosphine | 3-Aryl-2H-1,4-benzoxazines | Up to 95% | Highly modular ligand, stable to air and moisture. dicp.ac.cn |

| Ir-DuanPhos | N-Aryl Imines | 90-93% | Effective for the reduction of acetophenone-derived imines. semanticscholar.org |

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular skeletons. Chiral ligands derived from scaffolds like this compound play a crucial role in controlling the stereoselectivity of metal-catalyzed C-C bond-forming reactions, such as allylic alkylations and conjugate additions. Gold(I) catalysis, for instance, often employs chiral bisphosphine ligands to achieve high enantioselectivity in various cycloisomerization and coupling reactions. polyu.edu.hk The linear coordination geometry of gold(I) presents a challenge for chiral induction, making the design of effective ligands critical. polyu.edu.hk The rigid pyrrolidine framework helps to create a defined chiral pocket that effectively transmits stereochemical information from the ligand to the substrate.

Utilization in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.govunibo.it Pyrrolidine-based structures are among the most privileged scaffolds in this field, largely due to the success of proline and its derivatives. nih.govresearchgate.net this compound serves as an excellent starting point for developing novel organocatalysts, building upon the well-established catalytic cycles of proline.

Proline and its analogues catalyze reactions primarily through two key mechanisms: enamine and iminium ion catalysis. unibo.it The secondary amine of the pyrrolidine ring is essential for these catalytic cycles. Modifications to the proline scaffold, such as the introduction of substituents at various positions, are a common strategy to enhance catalytic activity and selectivity. nih.gov

Derivatives of this compound fit within the broad class of prolinamides and prolinamines. nih.gov For example, prolinamides, formed by coupling proline with a chiral amine, have been successfully used as bifunctional organocatalysts. nih.gov These catalysts often incorporate a group capable of hydrogen bonding, which works in concert with the enamine mechanism to direct the stereochemical outcome. nih.gov The this compound structure provides a platform for creating such bifunctional catalysts, where the aminomethyl group can be functionalized to introduce moieties like sulfonamides or (thio)ureas that act as hydrogen-bond donors.

| Catalyst Type | Reaction | Key Structural Feature | Role of Feature |

| Prolinamides | Aldol Reaction | Amide N-H | Hydrogen bonding to activate the electrophile. nih.gov |

| Thioamides | Aldol Reaction | Thioamide N-H | Enhanced performance and reusability compared to amides. nih.gov |

| Proline Sulfonamides | Aldol, Mannich Reactions | Sulfonamide N-H | Intramolecular hydrogen bonding to lock conformation and enhance selectivity. nih.gov |

| Diarylprolinol Silyl (B83357) Ethers | Michael Addition | Bulky Silyl Ether Group | Provides steric shielding to control the enamine geometry and substrate approach. nih.gov |

The mechanism of pyrrolidine-based organocatalysis typically begins with the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound (an aldehyde or ketone). mdpi.com This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The chiral environment provided by the catalyst scaffold dictates the facial selectivity of this attack.

In bifunctional catalysts derived from structures like this compound, non-covalent interactions play a critical role in the transition state. nih.gov For instance, a hydrogen-bond-donating group installed on the aminomethyl side chain can activate the electrophile and orient it relative to the nucleophilic enamine. researchgate.net Computational studies using DFT methods have been employed to investigate the transition states of these reactions, revealing that favorable π-π interactions and hydrogen bonds are key to achieving high enantioselectivity. nih.gov The phenyl group at the C2 position can also contribute to stereodifferentiation through steric hindrance or by participating in π-stacking interactions with the substrate or other parts of the catalyst. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product, completing the catalytic cycle. rsc.org

Building Block for Complex Natural Product Synthesis

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly alkaloids. The inherent chirality of derivatives like this compound makes them highly sought-after starting materials or key intermediates in the total synthesis of these complex molecules. The strategic incorporation of this chiral scaffold allows for the stereocontrolled introduction of other functional groups and the construction of intricate polycyclic systems.

The utility of chiral pyrrolidines in the synthesis of natural products is well-documented. For instance, the pyrrolidine core is central to the structure of various alkaloids, and synthetic strategies often rely on the use of chiral pyrrolidine-based building blocks to achieve high levels of stereoselectivity. While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively reported in publicly available literature, the principles of chiral pool synthesis strongly support its potential in this area. The 2-phenyl substituent can influence the diastereoselectivity of reactions at adjacent positions, and the aminomethyl group provides a handle for further functionalization and elaboration of the molecular framework.

The synthesis of various pyrrolidine-containing natural products often involves the use of chiral precursors to establish the desired stereochemistry early in the synthetic sequence. This approach, known as chiral pool synthesis, is a powerful strategy for the efficient construction of enantiomerically pure target molecules. The availability of enantiopure forms of this compound would render it an attractive starting material for the synthesis of a range of alkaloids and other pharmacologically active compounds.

Table 1: Examples of Natural Product Classes Containing the Pyrrolidine Scaffold

| Natural Product Class | Representative Examples | Key Structural Feature |

| Pyrrolizidine Alkaloids | Retronecine, Monocrotaline | Fused bicyclic system containing a pyrrolidine ring |

| Indolizidine Alkaloids | Swainsonine, Castanospermine | Fused bicyclic system with a nitrogen atom at the bridgehead |

| Tropane Alkaloids | Cocaine, Atropine | Bicyclic [3.2.1] system with a pyrrolidine ring |

| Pyrrolidine Alkaloids | Hygrine, Nicotine (B1678760) | Simple substituted pyrrolidine rings |

Precursor for Novel Material Science Applications

The unique structural features of this compound also position it as a promising candidate for the development of novel materials with tailored properties. Its bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a primary aminomethyl substituent, allows it to act as a versatile monomer in polymerization reactions.

Polymer Monomers:

The primary amine of this compound can readily participate in condensation polymerizations to form polyamides or polyimides. The incorporation of the chiral 2-phenylpyrrolidine (B85683) moiety into the polymer backbone would introduce stereoregularity and potentially lead to polymers with unique chiroptical properties, such as circular dichroism. The rigidity of the pyrrolidine ring and the steric bulk of the phenyl group could also enhance the thermal stability and mechanical strength of the resulting polymers.

Furthermore, the aminomethyl group can be chemically modified to introduce other polymerizable functionalities, such as vinyl or acrylate (B77674) groups. This would enable its use in chain-growth polymerizations, leading to polymers with chiral pyrrolidine pendants. Such polymers could find applications in chiral stationary phases for chromatography, asymmetric catalysis, and as functional coatings. While the direct polymerization of this compound is not extensively documented, the synthesis of polymers containing pyrrolidone or other pyrrolidine derivatives in their side chains is an established area of research. These existing studies provide a strong basis for the potential of this compound in creating novel polymeric materials.

Supramolecular Assemblies:

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The functional groups present in this compound, namely the N-H groups of the amines and the aromatic phenyl ring, are capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can drive the self-assembly of individual molecules into well-defined, ordered supramolecular architectures.

The chirality of this compound is expected to play a crucial role in directing the formation of chiral supramolecular structures, such as helices or chiral aggregates. The formation of such ordered assemblies can lead to materials with interesting properties, including nonlinear optical activity and the ability to act as templates for the synthesis of other chiral materials. The study of self-assembly in chiral molecules is a burgeoning field, and the specific arrangement of functional groups in this compound makes it an intriguing candidate for the design of novel supramolecular systems.

Interactions with Chemical Systems and Substrates for Fundamental Understanding

A fundamental understanding of the intermolecular interactions involving this compound is crucial for predicting and controlling its behavior in various chemical systems, from crystal formation to interactions with biological targets. Crystal engineering, in particular, provides a powerful platform for studying these interactions in a highly ordered environment.

Crystal Engineering:

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. The crystal structure of a molecule reveals the precise arrangement of its constituent atoms in three-dimensional space and provides invaluable insights into the nature and geometry of the non-covalent forces that hold the crystal lattice together.

Based on this related structure, it can be inferred that this compound would also exhibit strong hydrogen bonding interactions involving its primary and secondary amines. The phenyl group can participate in π-π stacking and C-H⋯π interactions, further directing the crystal packing. The chirality of the molecule will dictate the formation of a non-centrosymmetric crystal lattice, which is a prerequisite for certain physical properties like second-harmonic generation.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donating/Accepting Groups | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (amine) groups as donors, N atoms as acceptors | Formation of one-, two-, or three-dimensional networks |

| π-π Stacking | Phenyl rings | Directional packing of aromatic moieties |

| C-H⋯π Interactions | C-H bonds and the phenyl ring | Stabilization of the crystal lattice |

| van der Waals Forces | Entire molecule | Overall packing efficiency |

Conclusion and Future Research Directions in 2 Phenylpyrrolidin 2 Yl Methanamine Chemistry

Summary of Key Research Advancements

While dedicated research on (2-Phenylpyrrolidin-2-yl)methanamine is not extensively documented, significant progress in the broader field of pyrrolidine (B122466) chemistry provides a strong foundation for its future exploration. Key advancements that pave the way for a deeper understanding and utilization of this compound include:

Asymmetric Synthesis of 2,2-Disubstituted Pyrrolidines: The development of catalytic enantioselective methods for the synthesis of chiral 2,2-disubstituted pyrrolidines is a major breakthrough. nih.govnih.gov Techniques such as asymmetric allylic alkylation followed by ring-contraction reactions have enabled the creation of a quaternary stereocenter, a critical feature of the target molecule. nih.govnih.gov

Organocatalysis: The rise of asymmetric organocatalysis, particularly using proline and its derivatives, has revolutionized the synthesis of chiral pyrrolidines. mdpi.comnih.govresearchgate.net These methods offer a powerful toolkit for constructing the pyrrolidine core with high stereocontrol.

Functionalization of the Pyrrolidine Ring: Research has demonstrated diverse strategies for functionalizing the pyrrolidine scaffold at various positions, which is crucial for tuning the properties of resulting molecules for specific applications. nih.gov

Copper-Catalyzed Synthesis of 2-Arylpyrrolidines: The development of copper-catalyzed intermolecular carboamination of vinylarenes provides a direct route to 2-arylpyrrolidines, a key structural component of this compound. nih.gov

These advancements in synthetic methodology provide a robust starting point for the design and synthesis of this compound and its derivatives with high levels of stereochemical control.

Unexplored Synthetic Methodologies and Reactivity Patterns

Despite the progress in pyrrolidine synthesis, several methodologies remain unexplored for the specific construction of the this compound scaffold. Future research could focus on:

Enantioselective [3+2] Cycloaddition Reactions: The use of chiral N-tert-butanesulfinylazadienes and azomethine ylides in [3+2] cycloaddition reactions presents a promising strategy for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org Adapting this methodology could provide a direct route to the target compound.

Transition-Metal-Free Radical Cyclizations: N-Heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions offer a transition-metal-free approach to constructing functionalized 2-pyrrolidinones, which could serve as precursors to the desired aminomethylpyrrolidine. rsc.org

Biocatalysis: The application of enzymes in organic synthesis is a rapidly growing field. Exploring enzymatic routes to this compound could offer highly selective and environmentally benign synthetic pathways.

In terms of reactivity, the interplay between the phenyl ring, the quaternary center, and the two amine functionalities of this compound is expected to lead to unique chemical behavior. Unexplored reactivity patterns worth investigating include:

Intramolecular Catalysis: The proximity of the primary amine on the side chain and the secondary amine within the ring could facilitate intramolecular catalysis in various transformations.

Coordination Chemistry: The diamine structure suggests a strong potential for acting as a bidentate ligand in coordination chemistry, opening up possibilities for the development of novel metal complexes with catalytic or material applications.

Directed C-H Functionalization: The phenyl group and the pyrrolidine ring both offer sites for C-H functionalization. The existing functional groups could be exploited to direct these transformations to specific positions, enabling the synthesis of a diverse range of derivatives.

Potential for Advanced Computational Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. For this compound, advanced computational studies could provide valuable insights into:

Conformational Analysis: The pyrrolidine ring is known for its conformational flexibility ("pseudorotation"). nih.gov Computational modeling can elucidate the preferred conformations of this compound and its derivatives, which is crucial for understanding their reactivity and interactions with other molecules.

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes and predict the stereochemical outcomes of reactions. emich.eduemich.edu This can help in optimizing reaction conditions and identifying the most promising synthetic strategies.

Ligand-Metal Interactions: For applications in catalysis, computational studies can model the coordination of this compound to different metal centers, predicting the geometry and stability of the resulting complexes and providing insights into their potential catalytic activity.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to predict how changes in substitution will affect its electronic properties, reactivity, and potential for specific applications.

A summary of potential computational approaches and their applications is presented in the table below.

| Computational Method | Application for this compound |

| Molecular Mechanics (MM) | Rapid conformational searching and analysis of large sets of derivatives. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and analysis of electronic structure. |

| Ab initio methods | High-accuracy calculations for benchmarking DFT results and studying fundamental properties. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments, such as in solution or interacting with a surface. |

Emerging Roles in Niche Chemical Transformations and Materials Science

The unique structural features of this compound suggest its potential for a variety of niche applications in both chemical synthesis and materials science.

In Chemical Transformations:

Chiral Ligands for Asymmetric Catalysis: The chiral diamine structure makes it an excellent candidate for use as a ligand in asymmetric catalysis. Its bidentate nature could provide a rigid and well-defined chiral environment around a metal center, enabling high enantioselectivity in a range of reactions.

Organocatalysis: Following the precedent of proline and its derivatives, this compound could function as an organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates. The presence of the phenyl group and the additional primary amine could offer unique steric and electronic properties that influence catalytic activity and selectivity.

In Materials Science:

Building Blocks for Functional Polymers: The diamine functionality allows for the incorporation of this compound as a monomer in the synthesis of polymers such as polyamides and polyimides. The chiral nature of the monomer could lead to polymers with unique chiroptical properties or self-assembling capabilities.

Components of Supramolecular Assemblies: The ability to form hydrogen bonds and coordinate with metal ions makes this compound a promising building block for the construction of supramolecular structures. These assemblies could have applications in areas such as molecular recognition, sensing, and catalysis.

Modifiers for Hybrid Materials: The amine groups can be used to functionalize the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create organic-inorganic hybrid materials. researchgate.net These materials could exhibit enhanced catalytic activity, improved mechanical properties, or novel electronic characteristics.

The potential applications are summarized in the interactive table below.

| Application Area | Potential Role of this compound |

| Asymmetric Catalysis | Chiral bidentate ligand for transition metal catalysts. |

| Organocatalysis | Chiral base or nucleophilic catalyst. |

| Polymer Chemistry | Chiral monomer for the synthesis of optically active polymers. |

| Supramolecular Chemistry | Building block for self-assembled structures through hydrogen bonding and metal coordination. |

| Materials Science | Surface modifier for inorganic nanoparticles and supports. |

Q & A

Q. What are the common synthetic routes for (2-Phenylpyrrolidin-2-yl)methanamine, and how are reaction conditions optimized to maximize yield and purity?

The synthesis of pyrrolidine derivatives like this compound typically involves cyclization of precursor amines or reductive amination of ketones. Key parameters include:

- Temperature control (e.g., maintaining 60–80°C to avoid side reactions).

- pH optimization (e.g., using buffered conditions to stabilize intermediates).

- Reaction time (monitored via TLC or HPLC to prevent over-reduction or decomposition).

Purification often employs column chromatography or recrystallization. Analytical validation via NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) and mass spectrometry (for molecular weight verification) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 7.0–7.5 ppm). ¹³C NMR confirms carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₆N₂).

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

Cross-referencing with computational simulations (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance target selectivity in neurological studies?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to modulate lipophilicity and blood-brain barrier penetration.

- Stereochemical Modifications : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) to explore stereoselective binding to dopamine or serotonin receptors.

- Cross-Coupling Reactions : Use Suzuki-Miyaura couplings to attach heteroaromatic groups, improving affinity for CNS targets .

Q. How can contradictory data on the compound’s reactivity (e.g., stability vs. reactivity in aqueous media) be resolved?

Contradictions may arise from:

- Steric vs. Electronic Effects : The phenyl group may sterically shield the pyrrolidine ring while electronically activating it for nucleophilic attacks.

- pH-Dependent Stability : Conduct stability assays across pH 3–10 (e.g., via HPLC monitoring). For example, the compound may degrade under acidic conditions due to protonation of the amine .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., σ-1 receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Mutagenesis Studies : Identify critical residues in target proteins (e.g., replacing Tyr with Ala in binding pockets) .

Q. How can researchers validate the compound’s pharmacological potential while addressing variability in in vitro assays?

- Dose-Response Curves : Perform triplicate assays (e.g., IC₅₀ determination in cancer cell lines) with controls for cytotoxicity.

- SAR Studies : Compare analogs to establish structure-activity trends (e.g., methyl vs. ethyl substitutions on the pyrrolidine ring).

- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What computational methods are best suited to predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- QSAR Models : Train models on datasets of pyrrolidine derivatives to predict logP and CNS permeability.

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration over 100-ns trajectories.

- TOPKAT/ADMET Predictor : Estimate hepatotoxicity and Ames mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.